(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(4-chlorophenyl)butanamide
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Overview
Description
3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-(4-CHLOROPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an acetylamino group, a benzoyl hydrazono group, and a chlorophenyl group
Preparation Methods
The synthesis of 3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-(4-CHLOROPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylhydrazine with 4-acetylaminobenzoyl chloride under controlled conditions to form the hydrazono intermediate. This intermediate is then reacted with butanoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-(4-CHLOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the acetylamino and benzoyl hydrazono groups.
Scientific Research Applications
3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-(4-CHLOROPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-(4-CHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The acetylamino and benzoyl hydrazono groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-(4-CHLOROPHENYL)BUTANAMIDE include:
N-[4-(acetylamino)phenyl]-3-[(3-chlorobenzoyl)hydrazono]butanamide: This compound has a similar structure but with a different substitution pattern on the benzoyl group.
3-{[4-(acetylamino)benzoyl]hydrazono}-N-(1-adamantyl)butanamide: This compound features an adamantyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN4O3 |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
4-acetamido-N-[(E)-[4-(4-chloroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C19H19ClN4O3/c1-12(11-18(26)22-17-9-5-15(20)6-10-17)23-24-19(27)14-3-7-16(8-4-14)21-13(2)25/h3-10H,11H2,1-2H3,(H,21,25)(H,22,26)(H,24,27)/b23-12+ |
InChI Key |
MWVUSMVQPXHBKI-FSJBWODESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C)/CC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C)CC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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